7-(1,3-Dioxolan-2-YL)heptanal
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Overview
Description
7-(1,3-Dioxolan-2-YL)heptanal is an organic compound with the molecular formula C11H20O3. It is a member of the dioxolane family, which are cyclic acetals formed from the reaction of aldehydes or ketones with diols. This compound is characterized by the presence of a dioxolane ring attached to a heptanal chain, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
7-(1,3-Dioxolan-2-YL)heptanal can be synthesized through the acetalization of heptanal with ethylene glycol in the presence of an acid catalyst. The reaction typically involves refluxing the mixture in toluene with p-toluenesulfonic acid as the catalyst, allowing for the continuous removal of water using a Dean-Stark apparatus .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and more efficient catalysts like zirconium tetrachloride can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
7-(1,3-Dioxolan-2-YL)heptanal undergoes various chemical reactions, including:
Reduction: Reduction with lithium aluminum hydride or sodium borohydride can yield alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the dioxolane ring can be opened under acidic conditions.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Acidic conditions using hydrochloric acid (HCl) or sulfuric acid (H2SO4) can facilitate ring-opening reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives depending on the reaction conditions and reagents used .
Scientific Research Applications
7-(1,3-Dioxolan-2-YL)heptanal has several applications in scientific research:
Mechanism of Action
The mechanism of action of 7-(1,3-Dioxolan-2-YL)heptanal involves its ability to act as a protecting group for carbonyl compounds. The dioxolane ring provides stability against nucleophiles and bases, making it useful in multi-step organic syntheses . The molecular targets and pathways involved depend on the specific application and the nature of the compounds being synthesized .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxane: Another cyclic acetal with similar stability and reactivity.
1,3-Dioxolane: A closely related compound with a slightly different ring structure.
Uniqueness
7-(1,3-Dioxolan-2-YL)heptanal is unique due to its specific heptanal chain, which imparts distinct chemical properties and reactivity compared to other dioxolanes and dioxanes .
Properties
CAS No. |
50445-29-9 |
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Molecular Formula |
C10H18O3 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
7-(1,3-dioxolan-2-yl)heptanal |
InChI |
InChI=1S/C10H18O3/c11-7-5-3-1-2-4-6-10-12-8-9-13-10/h7,10H,1-6,8-9H2 |
InChI Key |
IKJGGMMPCWSBRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)CCCCCCC=O |
Origin of Product |
United States |
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